molecular formula C14H12O3 B1655345 2-ACETYLNAPHTHALEN-1-YL ACETATE CAS No. 35085-58-6

2-ACETYLNAPHTHALEN-1-YL ACETATE

Cat. No.: B1655345
CAS No.: 35085-58-6
M. Wt: 228.24 g/mol
InChI Key: JCMFEMFOKRPFKG-UHFFFAOYSA-N
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Description

2-ACETYLNAPHTHALEN-1-YL ACETATE: is an organic compound with the molecular formula C14H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an acetyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYLNAPHTHALEN-1-YL ACETATE typically involves the acetylation of 2-naphthol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Acetic acid or a similar solvent

    Catalyst: Sulfuric acid or phosphoric acid

The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-ACETYLNAPHTHALEN-1-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 1-(1-Hydroxy-2-naphthalenyl)ethanone

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

2-ACETYLNAPHTHALEN-1-YL ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ACETYLNAPHTHALEN-1-YL ACETATE involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The naphthalene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-ACETYLNAPHTHALEN-1-YL ACETATE can be compared with other similar compounds such as:

    1-Acetylnaphthalene: Similar structure but lacks the acetyloxy group.

    2-Acetylnaphthalene: Acetyl group attached at a different position on the naphthalene ring.

    1-(1-Hydroxy-2-naphthalenyl)ethanone: Hydroxy group instead of the acetyloxy group.

The presence of the acetyloxy group in this compound imparts unique chemical properties, making it more reactive in certain types of reactions and potentially more biologically active.

Properties

CAS No.

35085-58-6

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(2-acetylnaphthalen-1-yl) acetate

InChI

InChI=1S/C14H12O3/c1-9(15)12-8-7-11-5-3-4-6-13(11)14(12)17-10(2)16/h3-8H,1-2H3

InChI Key

JCMFEMFOKRPFKG-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C

Origin of Product

United States

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